Piperidine, 1,1'-((ethylsulfinyl)phosphinylidene)bis-
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Overview
Description
Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- is an organic compound that belongs to the class of heterocyclic amines. It features a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- typically involves the reaction of piperidine with ethylsulfinylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product. The use of advanced technologies and equipment is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways, such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression. By targeting these pathways, the compound can exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Piperine: An alkaloid found in black pepper with various biological activities.
Piperidinone: A derivative of piperidine with a ketone functional group.
Uniqueness
Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- is unique due to its specific structural features and the presence of the ethylsulfinylphosphine group.
Properties
CAS No. |
141930-93-0 |
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Molecular Formula |
C12H25N2OPS |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
ethylsulfinyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C12H25N2OPS/c1-2-17(15)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H2,1H3 |
InChI Key |
ZFNNRPXFQTXKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)P(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
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